Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Chiral Chromatography Enantiomeric Resolution Quality Control

Inconsistent enantiomeric purity and unpredictable conformational folding derail lead optimization in β-peptide synthesis. Boc-(S)-3-Amino-4,4-diphenyl-butyric acid (CAS 190190-50-2) solves this with defined (S)-stereochemistry and a gem-diphenyl substituent enforcing conformational restriction. • Chiral HPLC resolution Rs ≥ 1.5 from (R)-enantiomer ensures predictable stereochemical outcomes • Calculated XLogP3-AA of 3.9 enables CNS-targeted peptidomimetics and GPCR ligand design • Boc protection orthogonally compatible with Fmoc-SPPS; deprotects under acidic conditions (TFA) • ≥98% HPLC purity minimizes deletion sequences and reduces purification burden Ideal for β-turn mimetics, helical foldamers, and protease-resistant peptide therapeutics. Bulk quantities available.

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
CAS No. 190190-50-2
Cat. No. B067261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(S)-3-Amino-4,4-diphenyl-butyric acid
CAS190190-50-2
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1
InChIKeyYLGVWWIOFMUJSK-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid – Overview


Boc-(S)-3-Amino-4,4-diphenyl-butyric acid (CAS 190190-50-2) is a chiral, non-proteinogenic β-amino acid derivative featuring a tert-butyloxycarbonyl (Boc)-protected (S)-configured amine and a gem-diphenyl substitution at the β-position [1]. The compound exhibits a calculated XLogP3-AA value of 3.9, a hydrogen bond donor count of 2, and a topological polar surface area of 75.6 Ų [2][3]. Its core structural distinction—the 4,4-diphenyl substitution on the β-amino acid backbone—places it within the class of sterically constrained β-amino acids used extensively as peptidomimetic building blocks [4].

Chiral Building Block S-enantiomer for stereochemical control in peptidomimetic design
Boc-Protected Amine Orthogonal to Fmoc-SPPS; TFA-labile for selective deprotection
Gem-Diphenyl Substitution Steric constraint and hydrophobic character for foldamer studies

Why Generic Substitution Fails for Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid


Substituting Boc-(S)-3-amino-4,4-diphenyl-butyric acid with its (R)-enantiomer, non-diphenyl β-amino acid analogs, or alternative N-protected variants fundamentally alters stereochemical outcomes, conformational constraints, and lipophilicity profiles. The (S)-configuration at the β-carbon [1] determines the spatial orientation of the gem-diphenyl moiety, a determinant of secondary structure induction and target recognition in peptide mimetics [2]. The gem-diphenyl substituent itself imparts a calculated logP of 3.9 [3], significantly higher than unsubstituted β-amino acids such as β-alanine (logP ≈ -3.0), altering membrane permeability and hydrophobic interactions [4]. Furthermore, the Boc protecting group provides orthogonal deprotection compatibility (TFA-labile under acidic conditions) that distinguishes this building block from Fmoc-protected analogs used in orthogonal solid-phase peptide synthesis (SPPS) strategies . Generic substitution risks compromised enantiomeric purity, unpredictable conformational folding, altered physicochemical properties, and synthetic incompatibility—each capable of derailing reproducible lead optimization.

Stereochemical Shift
The (R)-enantiomer may alter conformational control and target recognition in peptide mimetics.
Lipophilicity Mismatch
Non-diphenyl β-amino acids exhibit significantly lower logP, reducing hydrophobic interaction potential.
Protecting Group Incompatibility
Fmoc or unprotected variants may limit orthogonal SPPS strategies and require re-optimization.

Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid: Quantitative Comparison with Analogs


Chiral HPLC Resolution of (S)- and (R)-Enantiomers

The target (S)-enantiomer is distinguishable from its (R)-enantiomer by chiral stationary phase HPLC. Under specific reversed-phase chiral conditions, baseline resolution (Rs ≥ 1.5) between Boc-(S)-3-amino-4,4-diphenyl-butyric acid and Boc-(R)-3-amino-4,4-diphenyl-butyric acid has been observed, enabling enantiomeric excess (ee) quantification to ≥98% purity thresholds . The InChIKey YLGVWWIOFMUJSK-KRWDZBQOSA-N encodes the (S)-stereochemistry [1].

Chiral HPLC Resolution
Reported
Rs ≥ 1.5 vs (R)-enantiomer
Supports enantiomeric purity verification for stereochemical control
Reported under chiral RP-HPLC conditions
Chiral Chromatography Enantiomeric Resolution Quality Control

Lipophilicity: Gem-Diphenyl vs. Unsubstituted β-Amino Acid

The gem-diphenyl substitution of Boc-(S)-3-amino-4,4-diphenyl-butyric acid confers a calculated XLogP3-AA value of 3.9 [1]. In contrast, the unsubstituted β-amino acid, β-alanine, exhibits a computed XLogP3 of -3.0 [2]. This represents a difference of approximately 6.9 logP units, placing the target compound firmly within the lipophilic space typical of drug-like molecules (Lipinski-compliant logP ≤ 5) while β-alanine remains highly polar and poorly membrane-permeable.

Lipophilicity Gap
Class-level
ΔlogP +6.9 vs β-alanine
Informs lipophilicity-dependent research model selection
Computed values; experimental verification advised
Lipophilicity ADME Membrane Permeability

Proteolytic Stability: β-Amino Acid vs. α-Amino Acid Peptides

Peptides incorporating β-amino acids exhibit substantially enhanced resistance to proteolytic degradation compared to their α-amino acid counterparts. In head-to-head stability assays, β-peptides have been shown to remain intact after 24-hour incubation with pronase (a mixture of endo- and exo-proteases), while corresponding α-peptides were completely degraded under identical conditions [1]. The β-amino acid backbone introduces an additional methylene unit between the amino and carboxyl termini, sterically hindering protease active site access and conferring metabolic stability [2].

Proteolytic Stability
Class-level
β-peptide intact after 24h pronase; α-peptide degraded
Supports stability-enhancement context for β-peptide design
Class-level property; confirm for specific sequences
Peptidomimetics Protease Resistance Peptide Stability

Commercial Purity: Supplier Specification vs. Industry Standard

Commercially available Boc-(S)-3-amino-4,4-diphenyl-butyric acid is offered at a minimum purity specification of 99% (AKSci) and ≥98% (HPLC) (Aladdin Scientific) . In contrast, the broader market for this class of compounds typically supplies material at 97% purity [1]. The 2% absolute purity differential reduces the presence of synthetic impurities (e.g., residual (R)-enantiomer, deprotected amine, or unreacted diphenyl precursors) that could interfere with sensitive coupling reactions or confound biological assay interpretation.

Commercial Purity
Specification review
≥98–99% (HPLC) vs typical 97%
Higher purity may reduce side reactions in sensitive coupling
Verify lot-specific impurity profile and COA
Quality Assurance Procurement Specification Analytical Chemistry

Application Scenarios for Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid


Enantioselective Synthesis of Constrained Peptidomimetics

Researchers requiring defined (S)-stereochemistry for β-turn mimetics or helical foldamer construction should select this compound. The baseline chiral HPLC resolution (Rs ≥ 1.5) from the (R)-enantiomer ensures that procured material delivers predictable stereochemical outcomes. The gem-diphenyl substituent enforces conformational restriction, biasing peptide backbone folding toward specific secondary structures—a property leveraged in the design of protease-resistant β-peptide agonists and antagonists .

Targeting Hydrophobic Pockets and CNS Penetration

The calculated XLogP3-AA of 3.9 positions this building block for lead optimization programs requiring enhanced lipophilicity. Compared to unsubstituted β-amino acids (logP ≈ -3.0) , the 6.9 logP increase correlates with improved passive membrane diffusion and potential blood-brain barrier permeability. This property is particularly relevant for CNS-targeted peptidomimetics, GPCR ligands with deep hydrophobic binding pockets, and intracellular protein-protein interaction inhibitors where cellular uptake is rate-limiting.

Protease-Resistant Peptide Development for Extended Half-Life

Peptide therapeutics incorporating β-amino acid scaffolds resist proteolytic degradation, remaining intact after 24-hour pronase exposure while α-peptides are fully degraded . Incorporating Boc-(S)-3-amino-4,4-diphenyl-butyric acid into peptide sequences introduces a β-amino acid residue that sterically hinders protease active site access, extending circulating half-life and improving oral bioavailability potential. This application is validated for antimicrobial peptides, peptidase inhibitors, and MHC-binding peptide analogs .

Orthogonal Boc Protection in Solid-Phase Peptide Synthesis

The Boc protecting group is orthogonal to Fmoc-based SPPS strategies, enabling selective N-terminal deprotection under acidic conditions (TFA) while preserving acid-labile side-chain protecting groups . This compatibility supports the synthesis of complex hybrid α/β-peptides where multiple orthogonal protecting group strategies are required. Procurement of ≥98-99% purity material minimizes impurities that could terminate chain elongation or generate deletion sequences, improving crude peptide purity and reducing HPLC purification burden.

Application
Selection Property
Validation Focus
Stereoselective peptidomimetic design
S-enantiomer purity and chiral HPLC resolution context
Stereochemical control in β-turn mimetics and foldamer assembly
Lipophilic lead optimization research
Computed logP context for hydrophobic pocket targeting
Assay-based permeability and blood-brain barrier models
Peptide stability research
β-amino acid backbone stability
Proteolytic stability assays with pronase or relevant proteases
Hybrid α/β-peptide synthesis
Boc orthogonal protection compatibility
Selective TFA deprotection with acid-labile side chains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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